delta 12 cis Heneicosenoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

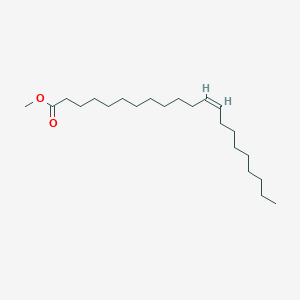

Delta 12 cis Heneicosenoic acid methyl ester is a long-chain fatty acid ester with the molecular formula C22H42O2. It is a derivative of heneicosenoic acid, where the carboxylic acid group is esterified with methanol. This compound is known for its unique structural properties, which include a cis double bond at the 12th carbon position in the fatty acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Delta 12 cis Heneicosenoic acid methyl ester can be synthesized through the esterification of delta 12 cis heneicosenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester product.

Analyse Des Réactions Chimiques

Types of Reactions

Delta 12 cis Heneicosenoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Carboxylic acids, methanol

Applications De Recherche Scientifique

Delta 12 cis Heneicosenoic acid methyl ester has various applications in scientific research, including:

Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid composition.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of bio-based lubricants and surfactants.

Mécanisme D'action

The mechanism of action of delta 12 cis Heneicosenoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The cis double bond in the fatty acid chain introduces a kink, which affects the packing of lipid molecules and can modulate membrane-associated processes. Additionally, its metabolites may interact with specific molecular targets and signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl heneicosanoate: A saturated fatty acid ester with no double bonds.

Methyl cis-11-eicosenoate: A similar unsaturated fatty acid ester with a double bond at the 11th carbon position.

Methyl stearate: A saturated fatty acid ester with 18 carbon atoms.

Uniqueness

Delta 12 cis Heneicosenoic acid methyl ester is unique due to the presence of a cis double bond at the 12th carbon position, which distinguishes it from other long-chain fatty acid esters. This structural feature imparts specific physical and chemical properties, making it valuable for various research and industrial applications.

Activité Biologique

Delta 12 cis Heneicosenoic acid methyl ester (C21H40O2) is a long-chain unsaturated fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is a methyl ester of heneicosenoic acid, which is characterized by its unique structure and potential health benefits. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a monounsaturated fatty acid. Its molecular structure includes:

- Carbon Chain : 21 carbon atoms with one double bond at the 12th position.

- Functional Group : Methyl ester group (-COOCH3).

The compound's properties influence its solubility, permeability, and interaction with biological membranes, which are critical for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines, suggesting a role in reducing inflammation in various tissues.

- Case Study : A study involving adipose tissue samples demonstrated that fatty acids, including this compound, influenced the expression of inflammatory markers. The results indicated a significant reduction in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Lipid Metabolism

The compound also appears to play a role in lipid metabolism. Its incorporation into cell membranes can affect membrane fluidity and functionality, which is crucial for cellular signaling and metabolic processes.

- Research Findings : In a study examining the fatty acid composition of different tissues, delta 12 cis Heneicosenoic acid was found to be present in significant quantities in certain adipose tissues. This suggests that it may influence lipid storage and mobilization .

Antioxidant Activity

Emerging evidence suggests that this compound possesses antioxidant properties. It may help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Experimental Data : In cell culture experiments, the addition of this fatty acid methyl ester led to increased levels of endogenous antioxidants, indicating a protective effect against oxidative damage .

Tables of Biological Effects

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling Pathways : The compound may interact with receptors involved in inflammation and metabolism.

- Influence on Gene Expression : It can alter the expression of genes related to lipid metabolism and inflammatory responses.

- Membrane Fluidity : By incorporating into cell membranes, it affects the physical properties of membranes, which can influence various cellular functions.

Propriétés

IUPAC Name |

methyl (Z)-henicos-12-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h10-11H,3-9,12-21H2,1-2H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLFWYPHJIFFGY-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.